molecular formula C15H12O6 B1276906 Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- CAS No. 65982-77-6

Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-

Cat. No. B1276906
CAS RN: 65982-77-6
M. Wt: 288.25 g/mol
InChI Key: RJDUTONJXJJEBT-UHFFFAOYSA-N
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Description

Comprehensive Analysis of Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-

The compound Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, is a complex organic molecule that has been studied in various contexts. It is related to a family of compounds that have been synthesized and characterized for their unique chemical and physical properties. For instance, the compound 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone has been obtained during a study of the synthesis of 5,7-dihydroxyflavone, showing the relevance of such structures in synthetic organic chemistry .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been introduced, which upon photolysis releases the acid in high yields . Similarly, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime has been achieved using piperonal, with its structure confirmed by NMR, elemental analysis, and UV-Vis spectroscopy .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction. For instance, the crystal structure of 1-[2,4,6-tris(benzoyloxy)phenyl]ethanone reveals the angles between the phenyl and benzoyloxy groups and the presence of intramolecular and intermolecular hydrogen bridges, contributing to the formation of a 3D network . Charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone has provided insights into the pi-delocalization and bonding features within the molecule .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. Oxidation reactions, for example, have been used to transform 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes into benzofuran and dihydrobenzofuran derivatives . Cyclocondensation reactions have also been reported, such as the reaction of 1-methyl-3-phenylbenzothieno[2,3-c]pyrilium perchlorate with nucleophilic reagents to yield a product with a complex ethanone structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic and computational methods. The crystal and molecular structure of a salt formed between 1,2-(4-pyridyl)ethane and 2-(4-hydroxyphenylazo)benzoic acid has been determined, showcasing the importance of hydrogen bonding in the stabilization of the crystal structure . Theoretical studies using DFT and TD-DFT computational methods have been performed to understand the molecular structure, bond parameters, and spectral data of compounds like 1-(5-chloro-2-hydroxyphenyl)ethanone . Additionally, the interaction of 2-amino-4-nitrophenol with 1-(2,4,6-trihydroxyphenyl)ethanone has been studied, revealing a three-dimensional network formed by hydrogen bonds and π-π interactions .

Scientific Research Applications

  • Crystallographic Analysis : The molecule exhibits planar structures, as seen in a study involving 2-amino-4-nitrophenol and 1-(2,4,6-trihydroxyphenyl)ethanone. This compound displays intermolecular π–π interactions and hydrogen bonding, contributing to a three-dimensional network formation in its crystal structure (Kocabıyık et al., 2012).

  • Biological Activity Studies : Investigations into benzyl phenyl ketone derivatives, which are structurally related to Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, have demonstrated significant antibacterial and 5-lipoxygenase inhibitory activities. These activities were particularly notable in compounds containing catechol groups, highlighting the potential biomedical significance of similar compounds (Vásquez-Martínez et al., 2019).

  • Chemical Synthesis and Modification : Research involving the modification of 1-(2,4,6-trihydroxyphenyl)ethanone through benzylation and subsequent structural studies, including X-ray crystallography, highlights the utility of this compound in synthetic chemistry. Such studies can lead to the development of novel compounds with potential applications in various fields (Hauteville et al., 1999).

  • Anti-Inflammatory Properties : Certain phenyl dimer compounds, structurally related to Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, have shown promising anti-inflammatory activities in biological studies. This indicates the potential therapeutic applications of similar compounds in treating inflammatory conditions (Singh et al., 2020).

  • Apoptosis-Inducing Agent Synthesis : Derivatives of 1-(2,4,6-trihydroxyphenyl)ethanone have been synthesized, such as demethylxanthohumol, which showed significant antiproliferative properties and induced apoptosis in specific cell lines. This underscores the importance of such compounds in cancer research (Diller et al., 2005).

properties

IUPAC Name

[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10-6-11(17)14(12(18)7-10)13(19)8-21-15(20)9-4-2-1-3-5-9/h1-7,16-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDUTONJXJJEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408759
Record name Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-

CAS RN

65982-77-6
Record name Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIHYDROXYBENZOYLMETHYL BENZOATE
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